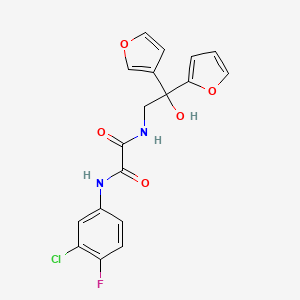

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O5/c19-13-8-12(3-4-14(13)20)22-17(24)16(23)21-10-18(25,11-5-7-26-9-11)15-2-1-6-27-15/h1-9,25H,10H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYKMCDKWDQUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=COC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound that exhibits significant biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C18H14ClFN2O4

- Molecular Weight : 408.83 g/mol

- Functional Groups : Contains a chloro-substituted phenyl ring, fluorine atom, and furan moieties, contributing to its diverse biological interactions.

The biological activity of this oxalamide derivative is attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, which may lead to therapeutic effects such as:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Enzyme Interaction Studies

Research indicates that this compound can effectively bind to various enzymes, influencing their activity. For instance:

| Enzyme Target | Effect | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Inhibition of activity | |

| Protein Kinase | Modulation of signaling |

These interactions suggest a potential for developing this compound as a therapeutic agent in inflammatory diseases and cancer treatment.

Antibacterial Activity

Furan derivatives have been recognized for their antibacterial properties. Studies have indicated that compounds similar to this compound exhibit significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 64 µg/mL | |

| Staphylococcus aureus | 32 µg/mL |

This antibacterial efficacy highlights the potential of this compound in treating bacterial infections.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in a murine model of arthritis, suggesting its potential as an anti-inflammatory agent (IC50 = 10 µM) .

- Anticancer Activity : In vitro experiments on HeLa cells revealed that the compound induced apoptosis at concentrations above 5 µM, with a calculated IC50 of 0.15 ± 0.05 µg/mL . This indicates strong potential for further development in oncology.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide, and how are intermediates purified?

- Methodology : Use a coupling reaction between 3-chloro-4-fluoroaniline derivatives and furan-containing hydroxyethyl precursors in dichloromethane with triethylamine as a base. Monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization from toluene .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the oxalamide group.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Perform single-crystal X-ray diffraction to determine bond lengths, angles, and dihedral angles. For example, the dihedral angle between the chloro-fluorophenyl group and the oxalamide moiety is critical for steric interactions (~10.8° deviation from planarity) .

- Complementary Techniques : Validate with NMR (¹H/¹³C), FTIR (amide C=O stretch ~1680 cm⁻¹), and HRMS .

Q. What analytical techniques are used to assess purity and stability under varying conditions?

- Methodology :

- HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5% total).

- Thermogravimetric Analysis (TGA) to evaluate thermal stability (decomposition onset ~427 K) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Q. What in vitro biological screening assays are recommended for initial activity profiling?

- Methodology :

- Antimicrobial Activity : Broth microdilution assay (MIC determination against S. aureus and E. coli).

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ threshold: <50 µM).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases relevant to the furan pharmacophore .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

- Methodology :

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.

- Structural Analog Comparison : Compare with derivatives like N-(3-chloro-4-methoxyphenyl)acetamide to isolate the impact of furan substitution .

- Meta-Analysis : Use public databases (e.g., ChEMBL) to benchmark results against structurally similar compounds .

Q. What computational strategies predict the compound’s reactivity in catalytic or photochemical reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Transition State Modeling : Simulate reaction pathways for oxalamide hydrolysis or furan ring functionalization using Gaussian or ORCA .

- Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., toluene vs. DMF) .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?

- Methodology :

- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace hydrolysis pathways.

- Kinetic Studies : Monitor byproduct formation via in-situ IR or Raman spectroscopy.

- High-Resolution Mass Spectrometry (HRMS) : Identify dimeric species (e.g., [2M+H]⁺ peaks) .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields or regioselectivity)?

- Methodology :

- Flow Chemistry : Continuous flow reactors to improve mixing and heat transfer for exothermic steps.

- Catalyst Screening : Test Pd/C or Ni-based catalysts for reductive amination steps.

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using software like MODDE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.